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Compound of Interest

Compound Name: [Des-Tyr1]-Met-Enkephalin

Cat. No.: B1671300 Get Quote

This guide provides a comparative analysis of the endogenous opioid peptide fragment, [Des-
Tyr1]-Met-Enkephalin, and classic synthetic opioid agonists such as Morphine and Fentanyl.

The comparison focuses on receptor binding, signal transduction pathways, and physiological

effects, supported by experimental data and detailed protocols for researchers, scientists, and

drug development professionals.

Overview of Opioid Agonists
Opioid agonists produce their effects by binding to and activating opioid receptors, which are

G-protein-coupled receptors (GPCRs) located primarily in the central nervous system.[1]

Endogenous opioids, like Met-Enkephalin, are naturally occurring peptides that modulate pain

and emotion.[2] [Des-Tyr1]-Met-Enkephalin is a tetrapeptide fragment and degradation

product of Met-Enkephalin.[3][4] In contrast, synthetic opioids like Morphine (a phenanthrene

derivative) and Fentanyl (a phenylpiperidine derivative) are laboratory-synthesized compounds

that form the cornerstone of clinical pain management but also carry significant risks of adverse

effects.[1][5]

Receptor Binding Affinity and Potency
The interaction of an opioid ligand with its receptor is characterized by its binding affinity (Ki)

and its functional potency (EC50/IC50). Synthetic opioids are primarily valued for their high

affinity and efficacy at the mu-opioid receptor (MOR), which mediates their potent analgesic

effects.[6] Fentanyl, for instance, is a highly efficacious MOR agonist with a binding affinity (Ki)

of approximately 1.35 nM.[6] It is noted to be 50 to 100 times more potent than morphine.[1][7]
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Met-Enkephalin is considered a primary endogenous ligand for the δ-opioid receptor (DOR) but

also acts on the MOR.[2][8] The activity of its metabolite, [Des-Tyr1]-Met-Enkephalin, is less

clearly defined, with some sources suggesting it has very little activity, while others propose it

may have unique physiological roles, such as inducing amnesia.[3][9]

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)

Compound
Mu-Opioid
Receptor (MOR)

Delta-Opioid
Receptor (DOR)

Kappa-Opioid
Receptor (KOR)

Met-Enkephalin
~2.5 - 50 nM (Varies
by study)

~1 - 15 nM (High
Affinity)

>1000 nM (Low
Affinity)

Morphine ~1 - 10 nM ~200 - 1000 nM ~30 - 300 nM

Fentanyl ~0.5 - 1.5 nM[6] >1000 nM >1000 nM

| [Des-Tyr1]-Met-Enkephalin | Data not well-established | Data not well-established | Data not

well-established |

Note: Ki values are compiled from various preclinical studies and can vary based on

experimental conditions.

Signal Transduction Pathways: G-Protein vs. β-
Arrestin
Upon activation by an agonist, opioid receptors trigger intracellular signaling cascades. The

canonical pathway involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition

of adenylyl cyclase, reduced production of cyclic AMP (cAMP), decreased calcium ion influx,

and increased potassium efflux.[7] This G-protein-mediated signaling is primarily responsible

for the desired analgesic effects.[10][11]

However, opioid receptors can also signal through a G-protein-independent pathway by

recruiting β-arrestin proteins. The β-arrestin pathway is increasingly associated with the

adverse effects of opioids, including respiratory depression, tolerance, and constipation.[6][11]

The concept of "biased agonism" describes ligands that preferentially activate one pathway

over the other, offering a potential strategy for developing safer analgesics.[10][12] For
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example, some studies suggest Fentanyl activates β-arrestin pathways more robustly than

Morphine, which may contribute to its higher potential for respiratory depression.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1671300?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8520671/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8520671/
https://en.wikipedia.org/wiki/Met-enkephalin
https://www.medchemexpress.com/des-tyr1-met-enkephalin.html
https://www.medchemexpress.cn/des-tyr1-met-enkephalin.html
https://www.dea.gov/sites/default/files/2020-06/Synthetic%20Opioids-2020.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7233332/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7233332/
https://en.wikipedia.org/wiki/Fentanyl
https://pmc.ncbi.nlm.nih.gov/articles/PMC2983050/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2983050/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2983050/
https://www.biosynth.com/p/FD111020/61370-88-5-des-tyr1-met-enkephalin
https://www.mdpi.com/1420-3049/26/1/13
https://www.ncbi.nlm.nih.gov/books/NBK546642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4292946/
https://www.benchchem.com/product/b1671300#comparative-study-of-des-tyr1-met-enkephalin-and-synthetic-opioid-agonists
https://www.benchchem.com/product/b1671300#comparative-study-of-des-tyr1-met-enkephalin-and-synthetic-opioid-agonists
https://www.benchchem.com/product/b1671300#comparative-study-of-des-tyr1-met-enkephalin-and-synthetic-opioid-agonists
https://www.benchchem.com/product/b1671300#comparative-study-of-des-tyr1-met-enkephalin-and-synthetic-opioid-agonists
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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